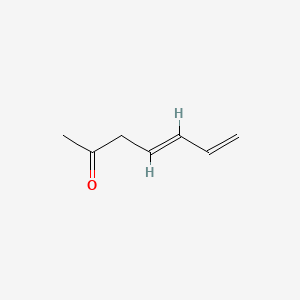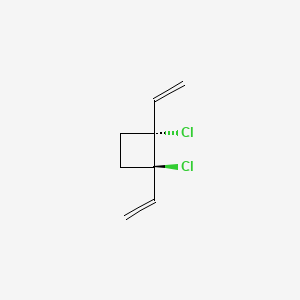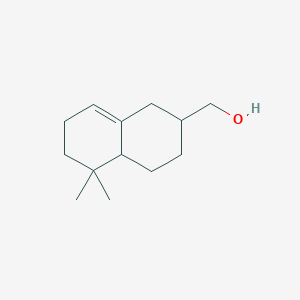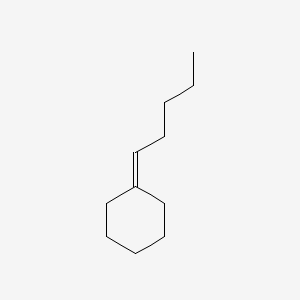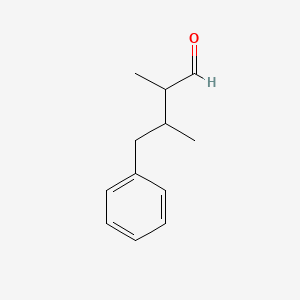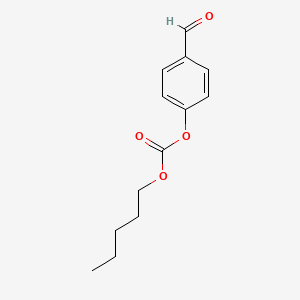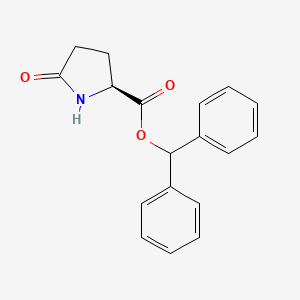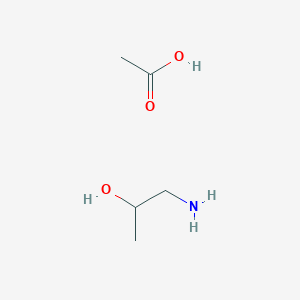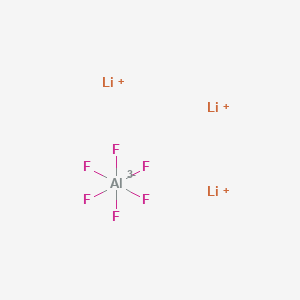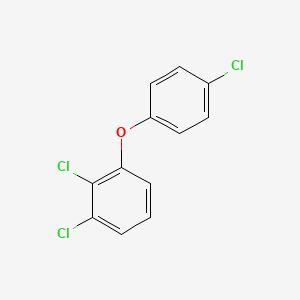
2,3,4'-Trichlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4’-Trichlorodiphenyl ether is an organic compound with the molecular formula C12H7Cl3O. It belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxic effects and environmental persistence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,3,4’-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4’-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3,4’-Trichlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of PCDEs.
Biology: It is used in studies on the environmental impact and toxicity of PCDEs.
Medicine: It is investigated for its potential effects on human health, including its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2,3,4’-Trichlorodiphenyl ether exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic effects .
Comparación Con Compuestos Similares
2,3,4’-Trichlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,4,4’-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
- 2,3’,4’-Trichlorodiphenyl ether
These compounds share similar structures and properties but may differ in their specific toxicological profiles and environmental behaviors .
Propiedades
Número CAS |
157683-71-1 |
|---|---|
Fórmula molecular |
C12H7Cl3O |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
1,2-dichloro-3-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H |
Clave InChI |
KOTNFWJIMRGVBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


